

A Head-to-Head Comparison of TP-238 and Other Bromodomain Inhibitors

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Compound of Interest

Compound Name: TP-238 hydrochloride

Cat. No.: B3026080

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In the landscape of epigenetic drug discovery, bromodomain inhibitors have emerged as a promising class of therapeutics targeting gene expression regulation. This guide provides a detailed head-to-head comparison of TP-238, a chemical probe for the bromodomains of CECR2 and BPTF, with other notable bromodomain inhibitors. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals.

Introduction to TP-238 and Bromodomain Inhibition

Bromodomains are protein modules that recognize acetylated lysine residues on histones and other proteins, thereby playing a crucial role in the regulation of gene transcription. The dysregulation of bromodomain-containing proteins is implicated in various diseases, including cancer. TP-238 is a potent and selective chemical probe that targets the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF), two non-BET (Bromodomain and Extra-Terminal) family members. [1] This selectivity distinguishes it from the more extensively studied pan-BET inhibitors like JQ1 and OTX015, which target BRD2, BRD3, BRD4, and BRDT.

Quantitative Data Comparison

The following tables summarize the quantitative data for TP-238 and a selection of other bromodomain inhibitors, providing a comparative view of their potency and selectivity.

Table 1: In Vitro Potency of Bromodomain Inhibitors

| Inhibitor | Target | Assay Type | IC50 (nM) | Ki (nM) | Kd (nM) |
|-----------|-------------|-------------|-----------|--------------|-------------|
| TP-238 | CECR2 | AlphaScreen | 30[1] | - | 10 (ITC)[1] |
| BPTF | AlphaScreen | 350[1] | - | 120 (ITC)[1] | |
| JQ1 | BRD4 | AlphaScreen | ~50 | - | ~50 |
| OTX015 | BRD2 | - | 92-112[2] | - | - |
| BRD3 | - | 92-112 | - | - | |
| BRD4 | - | 92-112[3] | - | - | |

Note: IC50, Ki, and Kd values can vary depending on the assay conditions and are best used for relative comparison within the same study.

Table 2: Cellular Target Engagement and Selectivity

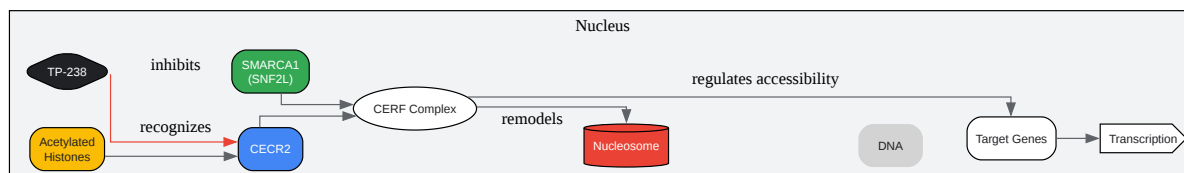
| Inhibitor | Target | Cellular Assay | EC50 (nM) | Closest Off-Target | Selectivity Notes |
|-----------|----------|----------------|------------|------------------------------|--|
| TP-238 | CECR2 | NanoBRET | 200-300[1] | BRD9 (IC50 = 1.4 μ M)[1] | No activity against 338 kinases at 1 μ M.[1] |
| BPTF | NanoBRET | 200-300[1] | | | |
| JQ1 | BETs | - | - | - | Pan-BET inhibitor. |
| OTX015 | BETs | - | - | - | Pan-BET inhibitor. |

Signaling Pathways

TP-238 targets CECR2 and BPTF, key components of distinct chromatin remodeling complexes that influence gene expression.

CECR2 and the CERF Complex:

CECR2 is a component of the CERF (CECR2-containing Remodeling Factor) complex, which also includes the ATPase SMARCA1/SNF2L.[4][5] This complex is involved in organizing nucleosomes and providing access to DNA for processes like transcription and DNA repair.

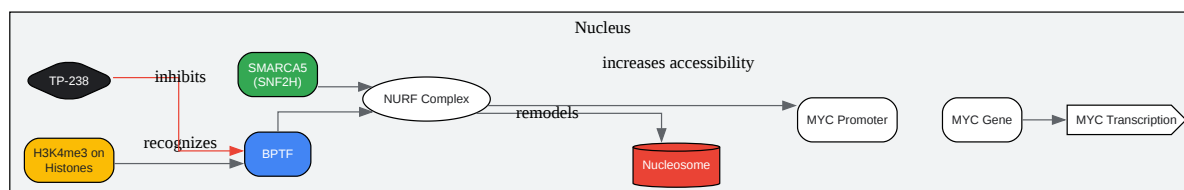


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CECR2-mediated chromatin remodeling pathway.

BPTF and the NURF Complex:

BPTF is the largest subunit of the NURF (Nucleosome Remodeling Factor) complex, which utilizes the ATPase SMARCA5/SNF2H.[6][7][8] NURF plays a critical role in regulating the expression of key developmental and oncogenic genes, including MYC.[6][9]



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BPTF-mediated regulation of MYC transcription.

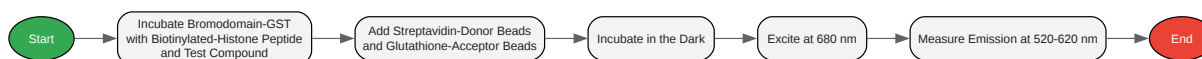
Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for IC₅₀ Determination

This assay measures the ability of a test compound to disrupt the interaction between a bromodomain and its acetylated histone ligand.

Experimental Workflow:



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AlphaScreen experimental workflow.

Protocol:

- Reagent Preparation:
 - Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 1 mM DTT).
 - Dilute GST-tagged bromodomain protein and biotinylated acetylated histone peptide to desired concentrations in assay buffer.
 - Prepare serial dilutions of the test compound (e.g., TP-238).
- Assay Plate Setup:
 - Add a small volume of the test compound dilutions to the wells of a 384-well plate.
 - Add the bromodomain protein and biotinylated peptide mixture to the wells.

- Incubate at room temperature for a defined period (e.g., 30 minutes) to allow for binding equilibration.
- Bead Addition:
 - Add a suspension of Glutathione Acceptor beads to all wells.
 - Add a suspension of Streptavidin Donor beads to all wells.
- Incubation and Detection:
 - Incubate the plate in the dark at room temperature for a specified time (e.g., 1-2 hours) to allow for bead-protein interaction.
 - Read the plate using an AlphaScreen-compatible plate reader.
- Data Analysis:
 - The signal decreases as the test compound displaces the biotinylated peptide from the bromodomain, preventing the proximity of the donor and acceptor beads.
 - Plot the signal intensity against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

NanoBRET™ Target Engagement Assay for EC₅₀ Determination

This live-cell assay measures the apparent affinity of a compound for its target protein.

Experimental Workflow:



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NanoBRET Target Engagement experimental workflow.

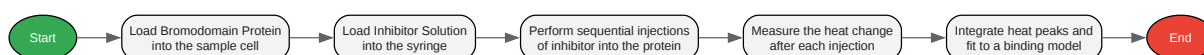
Protocol:

- Cell Preparation:
 - Transfect HEK293 cells with a plasmid encoding the bromodomain of interest fused to NanoLuc® luciferase.
 - Culture the cells for 24-48 hours to allow for protein expression.
 - Harvest and resuspend the cells in Opti-MEM.
- Assay Plate Setup:
 - Dispense the cell suspension into a white 384-well plate.
 - Add serial dilutions of the test compound (e.g., TP-238).
 - Add a fixed concentration of the cell-permeable fluorescent tracer.
- Incubation and Lysis:
 - Incubate the plate at 37°C in a CO2 incubator for a defined period (e.g., 2 hours).
 - Add Nano-Glo® substrate and an extracellular NanoLuc® inhibitor.
- Detection:
 - Measure the luminescence at two wavelengths: the donor emission (e.g., 460 nm) and the acceptor emission (e.g., 618 nm).
- Data Analysis:
 - Calculate the BRET ratio (Acceptor Emission / Donor Emission).
 - The BRET ratio decreases as the test compound displaces the tracer from the NanoLuc®-bromodomain fusion protein.
 - Plot the BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.^[10]

Isothermal Titration Calorimetry (ITC) for K_d Determination

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (K_d), stoichiometry (n), and enthalpy (ΔH) of binding.

Experimental Workflow:



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Isothermal Titration Calorimetry experimental workflow.

Protocol:

- Sample Preparation:
 - Dialyze the purified bromodomain protein and dissolve the inhibitor in the same buffer to minimize heats of dilution. A typical buffer is 50 mM HEPES pH 7.5, 150 mM NaCl.[11]
 - Degas both solutions to prevent air bubbles.
- Instrument Setup:
 - Thoroughly clean the sample cell and syringe.
 - Load the protein solution into the sample cell and the inhibitor solution into the injection syringe.
 - Allow the instrument to equilibrate to the desired temperature (e.g., 25°C).
- Titration:
 - Perform a series of small, sequential injections of the inhibitor into the protein solution.
 - Stir the solution continuously to ensure rapid mixing.

- Data Acquisition:
 - The instrument measures the differential power required to maintain a zero temperature difference between the sample and reference cells, which is proportional to the heat change upon binding.
- Data Analysis:
 - Integrate the heat released or absorbed after each injection.
 - Plot the integrated heat against the molar ratio of inhibitor to protein.
 - Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the K_d , n , and ΔH .^[12]

Conclusion

TP-238 is a valuable chemical probe for studying the biological roles of CECR2 and BPTF. Its selectivity for these non-BET bromodomains provides a distinct advantage over pan-BET inhibitors for dissecting specific signaling pathways. The quantitative data and experimental protocols presented in this guide offer a foundation for researchers to compare and contextualize their own findings in the dynamic field of bromodomain inhibitor research. Further head-to-head studies encompassing a broader range of bromodomain inhibitors will be crucial for a more complete understanding of their therapeutic potential and for the development of next-generation epigenetic drugs.

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